Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate
Brand Name: Vulcanchem
CAS No.: 898755-53-8
VCID: VC2300266
InChI: InChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-7-4-3-6-13(14)12-17-10-5-11-17/h3-4,6-7H,2,5,8-12H2,1H3
SMILES: CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate

CAS No.: 898755-53-8

Cat. No.: VC2300266

Molecular Formula: C16H21NO3

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate - 898755-53-8

Specification

CAS No. 898755-53-8
Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
IUPAC Name ethyl 4-[2-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate
Standard InChI InChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-7-4-3-6-13(14)12-17-10-5-11-17/h3-4,6-7H,2,5,8-12H2,1H3
Standard InChI Key KUDOPTVWUCKWFN-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2
Canonical SMILES CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2

Introduction

Chemical Identity and Structural Properties

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is characterized by its distinctive molecular structure that incorporates an ethyl ester group, a ketone functionality, and an azetidine moiety. The compound's structural arrangement gives it specific chemical reactivity patterns and potential biological activities that make it valuable for research applications.

Basic Chemical Information

The compound features a phenyl ring with an azetidinomethyl group at the 2-position and an oxobutyrate chain, creating a molecule with multiple reactive sites. Its official IUPAC name is ethyl 4-[2-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate.

Table 1: Chemical Identity Parameters

ParameterValue
CAS Number898755-53-8
Molecular FormulaC₁₆H₂₁NO₃
Molecular Weight275.34 g/mol
IUPAC Nameethyl 4-[2-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate

The compound's structure consists of a phenyl ring substituted at position 2 with an azetidinomethyl group, while at another position it contains a 4-oxobutyrate ethyl ester chain. This arrangement of functional groups contributes to the compound's chemical behavior and potential applications.

Structural Features

The molecule contains several key functional groups that define its reactivity profile:

  • An ethyl ester group (-COOEt) that can undergo hydrolysis and transesterification reactions

  • A ketone group (C=O) that serves as a reactive site for nucleophilic addition

  • An azetidine ring system (a four-membered nitrogen-containing heterocycle) that introduces basic properties and potential hydrogen-bonding capabilities

  • A phenyl ring that provides structural rigidity and potential for π-stacking interactions

These structural features combine to create a molecule with multiple potential interaction points for biological targets, making it of particular interest in medicinal chemistry research.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate are key determinants of its behavior in various applications and experimental settings.

Physical Properties

While comprehensive physical property data specific to this compound is limited in the available literature, general characteristics can be inferred based on its structure and related compounds. As a medium-sized organic molecule with ester, ketone, and amine functionalities, it likely exists as a colorless to pale yellow liquid or solid at room temperature, with moderate to low water solubility and higher solubility in organic solvents.

Chemical Reactivity

The compound's chemical reactivity is governed by its functional groups:

  • The ester group can undergo hydrolysis under acidic or basic conditions, transesterification with alcohols, and reduction to alcohols

  • The ketone functionality is susceptible to nucleophilic addition reactions, reduction, and condensation reactions

  • The azetidine nitrogen provides a site for alkylation, acylation, and other transformations typical of tertiary amines

  • The phenyl ring can participate in electrophilic aromatic substitution reactions, though with reduced reactivity due to existing substitution

This diverse reactivity profile makes the compound valuable as a starting material or intermediate in various synthetic pathways, particularly those relevant to medicinal chemistry and drug discovery.

Applications and Research Significance

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate holds considerable interest in pharmaceutical research and medicinal chemistry due to its structural features and potential biological activities.

Medicinal Chemistry Applications

The compound's structure suggests potential applications in drug discovery programs. Molecules containing azetidine rings have shown diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects. The presence of this moiety in Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate makes it a candidate for exploration in these therapeutic areas.

The compound is primarily designated for research use only, indicating its current status as an experimental material rather than an approved therapeutic agent . This designation is common for compounds in early-stage research or those used as chemical building blocks in pharmaceutical development.

Chemical Research Applications

Beyond potential pharmaceutical applications, the compound serves as:

  • A synthetic intermediate for preparing more complex molecules

  • A model compound for studying reaction mechanisms involving its constituent functional groups

  • A potential ligand for coordination chemistry with transition metals

  • A structural analog for structure-activity relationship studies in medicinal chemistry programs

These research applications highlight the compound's value in advancing our understanding of organic chemistry principles and pharmaceutical development strategies.

Analytical Characterization

Proper characterization of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is essential for confirming its identity and purity in research applications.

Spectroscopic Analysis

Several spectroscopic techniques are commonly employed for characterizing this type of compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information through chemical shift data for hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Key signals would include those from the ethyl ester group, the methylene bridges, the azetidine ring protons, and the aromatic ring protons.

  • Infrared (IR) Spectroscopy: Reveals functional group presence through characteristic absorption bands, particularly for the ester carbonyl (~1735 cm⁻¹), ketone carbonyl (~1710 cm⁻¹), and aromatic ring vibrations.

  • Mass Spectrometry (MS): Confirms molecular weight and provides fragmentation patterns that support structural assignments.

These analytical methods collectively provide a comprehensive characterization of the compound's structure and purity.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is especially valuable for purity assessment and quality control of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate. Typical HPLC analysis would employ reverse-phase conditions using C18 columns and gradient elution with acetonitrile/water mobile phases, often with UV detection at wavelengths appropriate for the aromatic and carbonyl chromophores.

Comparison with Related Compounds

Examining structural analogs of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate provides valuable context for understanding its properties and potential applications.

Positional Isomers

A notable structural analog is Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate (CAS: 898757-19-2), which differs only in the position of the azetidinomethyl group on the phenyl ring (para position rather than ortho). This positional isomer likely exhibits similar chemical properties but may display different biological activities due to the altered spatial arrangement of functional groups .

Related Oxobutyrate Compounds

Other structurally related compounds include:

  • Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate (CAS: 898758-71-9), which contains an acetoxy group in place of the azetidinomethyl substituent .

  • Ethyl 2-oxo-4-phenylbutyrate (CAS: 64920-29-2), a simpler analog lacking substitution on the phenyl ring and having a different arrangement of the oxo group within the butyrate chain .

Table 2: Comparison of Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate898755-53-8C₁₆H₂₁NO₃275.34Reference compound
Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate898757-19-2C₁₆H₂₁NO₃275.34Para vs. ortho substitution
Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate898758-71-9C₁₄H₁₆O₅264.27Acetoxy vs. azetidinomethyl group
Ethyl 2-oxo-4-phenylbutyrate64920-29-2C₁₂H₁₄O₃206.24Unsubstituted phenyl ring; different oxo position

These structural relationships provide insights into how subtle molecular modifications might influence physical properties, chemical reactivity, and biological activities .

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